N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Descripción
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)22-19(26)13-27-20-11-10-18-23-17(12-25(18)24-20)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARCTYBQARDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, a compound with the CAS number 896282-78-3, has garnered attention for its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activity of this compound, emphasizing its antimicrobial and anticancer properties.
Molecular Characteristics
The molecular formula of N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is , with a molecular weight of 439.3 g/mol. Its structure includes a bromophenyl group and an imidazo[1,2-b]pyridazin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896282-78-3 |
| Molecular Formula | C20H15BrN4OS |
| Molecular Weight | 439.3 g/mol |
Synthesis
The synthesis of N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the thioacetamide and bromophenyl substituents. Detailed methods for synthesis are documented in various studies focusing on related compounds.
Antimicrobial Activity
Research has indicated that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study highlighted that compounds with halogenated phenyl groups showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy. In particular:
- Gram-positive bacteria : Effective against S. aureus and methicillin-resistant strains.
- Gram-negative bacteria : Moderate effectiveness against E. coli.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide has been evaluated using various cancer cell lines. Notably, studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays such as Sulforhodamine B (SRB).
Key findings include:
- Significant cytotoxicity observed at specific concentrations.
- Mechanistic studies suggest involvement in apoptosis pathways.
Case Studies
- Antimicrobial Screening : A series of newly synthesized derivatives were screened for their antimicrobial activity against E. coli and S. aureus. The study confirmed that compounds with bromine substituents exhibited superior activity compared to their non-halogenated counterparts.
- Anticancer Efficacy : In a comparative study involving several imidazo[1,2-a]pyridine derivatives, N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide showed promising results in inhibiting cancer cell proliferation in vitro.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings and Gaps
- Divergent Activities : Despite shared structural motifs, analogs exhibit varied activities (e.g., FPR agonism vs. anticonvulsant effects), emphasizing the heterocyclic core’s role in target specificity.
- Optimization Opportunities : Introducing substituents like methoxy or methyl groups (as in and ) could enhance potency or selectivity.
Métodos De Preparación
Reaction Mechanism and Optimization
The reaction proceeds through nucleophilic attack of the α-bromoketone on the pyridazine ring, facilitated by sodium bicarbonate. Key parameters include:
- Temperature : Room temperature to 80°C, depending on substituent reactivity.
- Solvent : Ethanol or dimethylformamide (DMF) for solubility.
- Halogen Influence : 6-Chloro or 6-bromo substituents enhance reaction efficiency by reducing competing alkylation at alternative ring positions.
Example Procedure :
3-Amino-6-chloropyridazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) are stirred in ethanol with NaHCO₃ (2.0 equiv) at 60°C for 12 hours. The product, 6-chloro-2-phenylimidazo[1,2-b]pyridazine, is isolated via filtration (yield: 65–75%).
Synthesis of N-(4-Bromophenyl)-2-Mercaptoacetamide
The thiol precursor, N-(4-bromophenyl)-2-mercaptoacetamide , is prepared in two steps:
Acetamide Formation
N-(4-bromophenyl)acetamide is synthesized by reacting 4-bromoaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine).
Procedure :
4-Bromoaniline (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are stirred in dichloromethane with pyridine (1.5 equiv) at 0°C. The product precipitates and is filtered (yield: 85–90%).
Thiolation via Thiourea Intermediate
The chloroacetamide is converted to the thiol using thiourea in ethanol under reflux, followed by alkaline hydrolysis.
Procedure :
N-(4-bromophenyl)chloroacetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol for 4 hours. NaOH (2.0 M) is added, and the mixture is stirred for 1 hour. Acidification with HCl yields the thiol (yield: 70–75%).
Final Coupling and Characterization
The thiol and imidazo[1,2-b]pyridazine intermediate are coupled via SNAr, as described in Section 2.1. The final product is characterized using:
- NMR Spectroscopy : Distinct signals for the imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm) and acetamide methylene (δ 3.8–4.2 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 410.5 (calculated for C₂₄H₁₈BrN₄OS).
Table 1: Synthetic Yields Under Varied Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Core synthesis | EtOH, NaHCO₃, 60°C | 65–75 |
| Thiolation | Thiourea, EtOH, reflux | 70–75 |
| Final coupling | K₂CO₃, EtOH, reflux | 50–70 |
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
